molecular formula C9H14O4 B1473712 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid CAS No. 345633-14-9

2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid

Cat. No.: B1473712
CAS No.: 345633-14-9
M. Wt: 186.2 g/mol
InChI Key: MPGWAENNQRIXRW-UHFFFAOYSA-N
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Description

2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid (CAS 345633-14-9) is a high-purity organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This carboxylic acid features a cyclobutane ring substituted with both an ethoxycarbonyl group and an acetic acid moiety, making it a versatile scaffold or intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules incorporating a strained cyclobutane ring . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, with a polar surface area of approximately 64 Ų, which influences its solubility and reactivity . As a key building block, this compound is valuable in pharmaceutical research for the synthesis of novel active ingredients, and in materials science for the development of new polymers or functional materials . Its structure suggests potential use in ring-expansion reactions, synthesis of conformationaly constrained peptides, or as a precursor for fused ring systems. Researchers will find it typically supplied as a solid powder . For product stability, it is recommended to store the material at cool temperatures, between 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area.

Properties

IUPAC Name

2-(1-ethoxycarbonylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-8(12)9(4-3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGWAENNQRIXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of approximately 184.24 g/mol. Its unique structure, featuring a cyclobutyl moiety and an ethoxycarbonyl group, positions it as a potential candidate for various biological applications and medicinal chemistry research. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.

The compound is categorized as a carboxylic acid and can be synthesized through various methods. The presence of the cyclobutane ring contributes to its distinct physical and chemical properties, making it an area of interest in organic synthesis and medicinal research. Notably, the cyclobutyl structure combined with the ethoxycarbonyl functionality may impart unique reactivity patterns compared to similar compounds.

Synthesis Methods

  • Method A : Utilizing cyclobutane derivatives with ethyl chloroacetate.
  • Method B : Direct carboxylation of cyclobutane derivatives.
  • Method C : Multi-step synthesis involving intermediates from known carboxylic acids.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes or receptors involved in pain pathways. However, comprehensive studies are necessary to elucidate these interactions fully.

Interaction Studies

Interaction studies indicate that the compound may exhibit binding affinity with certain receptors, potentially leading to analgesic effects. Further research is needed to confirm these findings and explore the mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound. These findings provide insights into its potential applications:

  • Analgesic Potential : Research indicates that compounds with similar structures can modulate pain pathways effectively.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
  • Cytotoxicity Studies : Investigations into structural analogs reveal varying degrees of cytotoxicity against cancer cell lines.

Comparative Analysis

A comparative analysis of structurally related compounds reveals the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
2-Cyclopropylacetic AcidCyclopropyl groupSmaller ring size may influence reactivity
3-Ethoxybutanoic AcidEthoxy group on a butanoic acidLonger carbon chain alters solubility
2-Methyl-2-(ethoxycarbonyl)propanoic AcidAdditional methyl groupAffects sterics and potential biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid, differing in substituents, ring size, or functional groups. Key comparisons are summarized below:

Substituent Variations on the Cyclobutane Core

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid
  • Structure: Cyclobutyl ring with a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) at the 1-position.
  • Molecular Formula: C₁₁H₁₉NO₄ (95% purity reported) .
  • Key Differences : The Boc group replaces the ethoxycarbonyl group, altering steric bulk and reactivity. Boc-protected amines are commonly used in peptide synthesis, whereas ethoxycarbonyl derivatives may participate in ester hydrolysis or transesterification.
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride
  • Structure: Cyclobutyl ring with an aminomethyl (-CH₂NH₂) group at the 1-position and an acetic acid side chain.
  • Molecular Formula: C₇H₁₄ClNO₂; Molecular Weight: 179.65 g/mol .
  • Key Differences : The absence of a carbonyl group reduces electrophilicity, making this compound more nucleophilic. The hydrochloride salt enhances solubility in polar solvents.
2-(1-(Nitromethyl)cyclobutyl)acetic acid
  • Structure: Cyclobutyl ring with a nitromethyl (-CH₂NO₂) substituent.
  • Molecular Formula: C₇H₁₁NO₄; Molar Mass: 173.17 g/mol .
  • Nitro groups also participate in reduction reactions to form amines.
[1-(3-Bromophenyl)cyclobutyl]acetic acid
  • Structure : Cyclobutyl ring substituted with a 3-bromophenyl group at the 1-position.
  • Molecular Formula : C₁₂H₁₃BrO₂; Molecular Weight: 269.14 g/mol .

Cyclohexane and Pyrrolidine Analogs

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid
  • Structure : Cyclohexane ring with an acetamide (-CH₂CONH₂) substituent.
  • Molecular Formula: C₁₀H₁₇NO₃; Molecular Weight: 199.25 g/mol .
  • Key Differences : The larger cyclohexane ring increases lipophilicity, while the acetamide group enables hydrogen bonding. This compound is reported to exhibit neuroactive properties .
2-(Ethoxycarbonyl)-α-oxo-1-pyrrolidine acetic acid ethyl ester
  • Structure : Pyrrolidine ring with ethoxycarbonyl and α-keto ester groups.
  • Molecular Formula: C₁₁H₁₇NO₅; Molar Mass: 243.26 g/mol .
  • Key Differences : The α-keto ester moiety enhances electrophilicity, making this compound a candidate for nucleophilic acyl substitution reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
This compound C₉H₁₄O₄* ~198.21 (calculated) Ethoxycarbonyl Intermediate for ACE inhibitors
2-(1-((tert-Boc)aminocyclobutyl)acetic acid C₁₁H₁₉NO₄ 229.27 tert-Boc-protected amine Peptide synthesis
2-(1-(Nitromethyl)cyclobutyl)acetic acid C₇H₁₁NO₄ 173.17 Nitromethyl High acidity, reduction reactions
[1-(3-Bromophenyl)cyclobutyl]acetic acid C₁₂H₁₃BrO₂ 269.14 3-Bromophenyl Cross-coupling reactions
2-(Ethoxycarbonyl)-α-oxo-pyrrolidine ester C₁₁H₁₇NO₅ 243.26 α-Keto ester Electrophilic reactivity

Preparation Methods

Direct Esterification and Cyclobutyl Ring Functionalization

One of the primary synthetic routes to 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid involves direct esterification of cyclobutyl derivatives followed by functionalization at the acetic acid side chain.

  • Method Overview : Starting from cyclobutyl carboxylic acid derivatives, ethoxycarbonyl groups are introduced via esterification using ethyl chloroformate or ethyl bromoacetate under basic or acidic catalysis.
  • Reaction Conditions : Typically involves reflux in anhydrous organic solvents such as dichloromethane or tetrahydrofuran with bases like triethylamine or pyridine to neutralize generated acids.
  • Optimization : Reaction time and temperature are optimized to maximize yield and minimize side reactions such as over-esterification or ring opening.
  • Yields : Reported yields range from 70% to 85%, depending on the purity of starting materials and reaction control.

Metal-Free Synthetic Routes

Given the toxicity and cost issues associated with metal catalysts, metal-free synthetic methods have been developed for related compounds and may be applicable to this compound.

  • Methodology : Utilizes organic bases, microwave irradiation, and green solvents to promote esterification and cyclization reactions without metals.
  • Key Reagents : Hydroxylamine hydrochloride for cyclization, ethyl-2-chloro-2-(hydroxyimino)acetate as an ethoxycarbonyl source.
  • Reaction Conditions : Microwave-assisted heating at moderate temperatures (90–120 °C) in solvents like DMF or isopropanol.
  • Yields and Purity : Achieves moderate to excellent yields (50–90%) with high chemo- and regioselectivity.
  • Applications : These methods are valuable for synthesizing bioactive derivatives with minimal environmental impact.

Solid-Phase Synthesis Approach

Solid-phase synthesis techniques, though more common in peptide and heterocycle chemistry, have been applied to synthesize related ester-functionalized cyclobutyl acetic acids.

  • Procedure : Immobilization of carboxylic acid precursors on resin supports, followed by sequential reactions including esterification, cyclization, and cleavage.
  • Advantages : Facilitates purification and allows for diversity-oriented synthesis.
  • Yields : Typically moderate (50–70%) due to resin loading and cleavage efficiency.
  • Limitations : Requires specialized equipment and resin materials.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Yield Range (%) Notes
Direct Esterification Ethyl chloroformate, base, reflux Simple, scalable 70–85 Requires careful control to avoid side reactions
Metal-Catalyzed Cycloaddition Cu(I), Ru(II), Pd(0) catalysts, cycloaddition High regioselectivity 75–90 Metal residues; cost considerations
Metal-Free Microwave-Assisted Hydroxylamine hydrochloride, DMF/i-PrOH, microwave Eco-friendly, selective 50–90 Suitable for sensitive substrates
Solid-Phase Synthesis Resin-bound acids, coupling agents, cleavage Purification ease, diversity 50–70 Specialized setup required

Detailed Research Findings

  • Yield Optimization : Studies indicate that the choice of base (e.g., DIPEA vs. DBU) and solvent significantly impacts yield and purity. For example, DIPEA in DMF under microwave irradiation gave superior yields compared to DBU.
  • Microwave Irradiation : Accelerates reaction rates and improves yields in metal-free esterification and cyclization steps, reducing reaction times from hours to minutes.
  • Biological Relevance : The synthesized compound and its derivatives have been investigated for their interaction with biological targets such as enzymes involved in pain pathways and histone deacetylase inhibition, highlighting the importance of high-purity synthesis.
  • Environmental Considerations : Metal-free and microwave-assisted methods align with green chemistry principles, minimizing hazardous waste and energy consumption.

Q & A

Q. What are the established synthetic routes for 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves cyclobutanone derivatives as precursors. For example, cyclobutanone can react with glyoxylic acid in the presence of a base (e.g., NaOH) to form cyclobutyl intermediates, followed by esterification with ethanol under acidic conditions . Alternative routes may utilize ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate as a precursor, where controlled hydrolysis of the ester group under mild acidic conditions (e.g., HCl in THF/water) yields the target carboxylic acid . Key parameters include temperature control (20–40°C), stoichiometric ratios (1:1.2 for cyclobutanone:glyoxylic acid), and purification via recrystallization or column chromatography.

Table 1 : Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Cyclobutane formationCyclobutanone, glyoxylic acid, NaOH65–75
Ester hydrolysisHCl (1M), THF/water (3:1), 25°C, 6h80–85

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^{13}C NMR identify the cyclobutyl ring (δ 2.5–3.0 ppm for ring protons) and ester/carboxylic acid groups (δ 170–175 ppm for carbonyl carbons) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming ring strain in the cyclobutyl moiety (e.g., C-C bond lengths ~1.54 Å) .
  • FT-IR : Peaks at 1720 cm1^{-1} (ester C=O) and 2500–3300 cm1^{-1} (carboxylic acid O-H stretch) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound, and what degradation pathways are observed?

  • Methodological Answer : Stability studies under varying conditions reveal:
  • Acidic conditions (pH <3) : Rapid ester hydrolysis to form the carboxylic acid derivative, with pseudo-first-order kinetics (k=0.12h1k = 0.12 \, \text{h}^{-1} at 25°C) .
  • Basic conditions (pH >10) : Cyclobutyl ring opening via nucleophilic attack, leading to linear byproducts (e.g., succinic acid derivatives) .
  • Thermal stability : Decomposition above 150°C, characterized by TGA/DSC (endothermic peak at 160°C) .

Table 2 : Stability Profile

ConditionObservationHalf-LifeReference
pH 2, 25°CEster hydrolysis5.8h
pH 12, 25°CRing-opening degradation2.3h
150°C (dry)Thermal decomposition<1h

Q. What computational approaches resolve discrepancies in spectral data for cyclobutyl-containing compounds?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting of cyclobutyl proton signals) can arise from conformational flexibility or solvent effects. Strategies include:
  • DFT calculations : Simulate NMR chemical shifts (using Gaussian09/B3LYP/6-311++G**) to match experimental data .
  • Molecular dynamics (MD) : Model solvent interactions (e.g., DMSO vs. CDCl3_3) to predict signal broadening .
  • Cross-validation : Compare with X-ray structures to confirm substituent orientations .

Q. What are the mechanistic insights into the reaction of this compound with nucleophiles?

  • Methodological Answer : The ester group undergoes nucleophilic acyl substitution, while the cyclobutyl ring may participate in strain-driven reactions:
  • Ester reactivity : Amines (e.g., benzylamine) attack the carbonyl carbon, forming amides under catalytic conditions (e.g., DCC/DMAP) .
  • Ring strain utilization : Under photochemical conditions (UV light, 254 nm), the cyclobutyl ring undergoes [2+2] cycloreversion to generate reactive diradicals, enabling C-C bond functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid
Reactant of Route 2
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2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid

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